

Heptyl Acetate: Application Notes and Protocols for Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: *Heptyl acetate*

Cat. No.: *B091129*

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Heptyl acetate, a carboxylic acid ester, is a key aroma compound valued for its characteristic fruity and floral scent profile. It is widely utilized in the flavor and fragrance industries to impart sweet, fruity, and floral notes to a variety of consumer products. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of **heptyl acetate**.

Physicochemical and Sensory Properties

Heptyl acetate is a colorless liquid with a sweet, fruity aroma reminiscent of pear and apricot, with floral and woody undertones.^{[1][2]} Its key properties are summarized in the table below.

Property	Value	References
Chemical Formula	C ₉ H ₁₈ O ₂	[3]
Molar Mass	158.24 g/mol	[3]
Appearance	Colorless liquid	[3]
Odor Profile	Fruity (pear, apricot), sweet, floral, woody, green	[1][2]
Taste Profile	Sweet, fruity, with a slightly fatty and soapy note	[2]
Boiling Point	192-193 °C	[3]
Melting Point	-50.2 °C	[3]
Density	0.870 g/cm ³ at 20°C	[3]
Refractive Index	1.411-1.413 at 20°C	[3]
Solubility	Soluble in ethanol and oils; insoluble in water	[3]
CAS Number	112-06-1	[3]
FEMA Number	2547	[3]

Applications in Flavor and Fragrance Chemistry

Heptyl acetate is a versatile ingredient used to build and enhance fruity and floral accords in a wide range of products.

Flavor Applications

In the flavor industry, **heptyl acetate** is used to create and enhance fruit flavors in beverages, candies, baked goods, and chewing gum.[1] Its sweet and fruity profile makes it particularly suitable for apple, pear, and apricot flavor formulations.

Food Category	Typical Use Level (ppm)
Beverages	5 - 15
Ice Cream and Desserts	10 - 20
Candy and Confectionery	15 - 30
Baked Goods	10 - 25
Chewing Gum	up to 100

Fragrance Applications

In perfumery, **heptyl acetate** is utilized as a top-to-middle note to introduce a fresh, fruity, and slightly floral character to fragrances.[4] It is commonly found in floral, fruity, and chypre fragrance compositions.

Product Category	Typical Use Level in Fragrance Concentrate (%)
Perfumes and Colognes	0.5 - 5.0
Soaps and Body Washes	0.2 - 2.0
Lotions and Creams	0.1 - 1.0
Shampoos and Conditioners	0.2 - 1.5
Air Fresheners and Candles	1.0 - 8.0

Experimental Protocols

Synthesis of Heptyl Acetate via Fischer Esterification

This protocol describes the synthesis of **heptyl acetate** from 1-heptanol and acetic acid using an acid catalyst. The reaction is an equilibrium process, and an excess of acetic acid is used to drive the reaction towards the product.

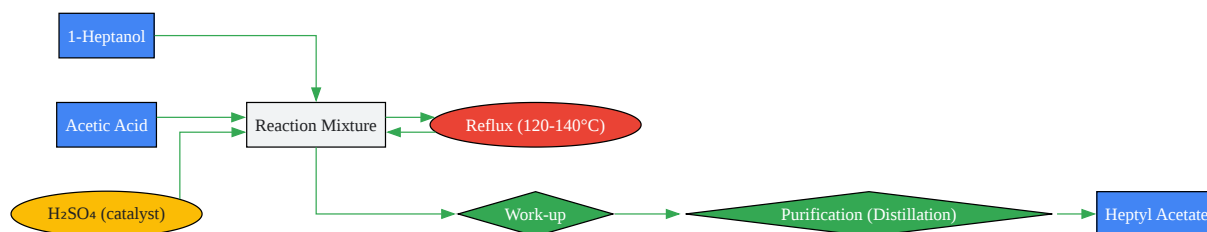
Materials:

- 1-Heptanol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Diethyl Ether
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-heptanol (1.0 eq) and glacial acetic acid (3.0 eq).
- **Catalyst Addition:** Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.
- **Reflux:** Heat the reaction mixture to a gentle reflux (approximately 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel and add diethyl ether to dilute the mixture.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
- **Drying and Solvent Removal:**

- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the diethyl ether using a rotary evaporator.
- Purification: Purify the crude **heptyl acetate** by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 85-87 °C at 15 mmHg.



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Caption: Fischer Esterification Workflow for **Heptyl Acetate** Synthesis.

Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

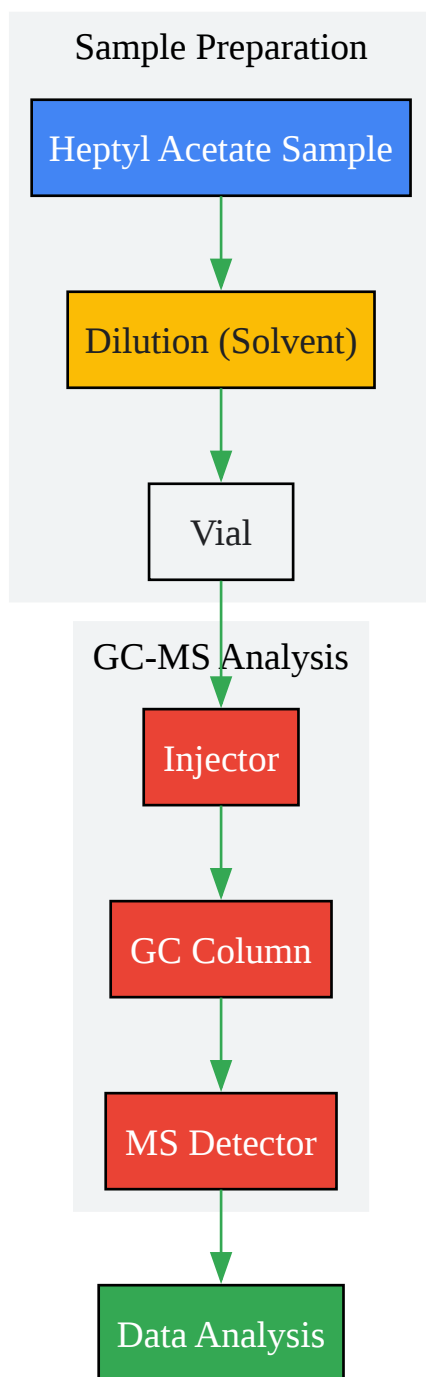
GC-MS is a standard method for the identification and purity assessment of volatile compounds like **heptyl acetate**.

Instrumentation and Conditions:

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector	Split/splitless, 250°C, split ratio 50:1
Oven Program	Initial 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line	280°C
Ion Source	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Scan (m/z 40-350)

Sample Preparation: Dilute the synthesized **heptyl acetate** in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 100 ppm before injection.

Expected Results: **Heptyl acetate** will elute at a specific retention time under these conditions. The mass spectrum will show characteristic fragment ions, with a prominent peak at m/z 43 (CH_3CO^+) and other fragments corresponding to the loss of acetic acid and alkyl fragments.



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Caption: GC-MS Analysis Workflow for **Heptyl Acetate**.

Sensory Evaluation Protocols

Sensory evaluation is critical to assess the quality and performance of **heptyl acetate** in its intended applications.

This protocol uses a descriptive analysis method to evaluate the flavor profile of **heptyl acetate** in a simple sugar-water solution.

Panelists: A panel of 8-10 trained sensory assessors.

Sample Preparation:

- Prepare a stock solution of **heptyl acetate** in food-grade ethanol (1% w/v).
- Prepare a base solution of 5% sucrose in spring water.
- Add the **heptyl acetate** stock solution to the sucrose base to achieve concentrations of 5, 10, and 15 ppm. A control sample with no added **heptyl acetate** should also be prepared.

Evaluation Procedure:

- Present the samples, coded with three-digit random numbers, to the panelists in a randomized order.
- Panelists should rinse their mouths with water between samples.
- Panelists will rate the intensity of the following flavor attributes on a 15-cm line scale anchored from "none" to "very intense":
 - Fruity (Pear)
 - Fruity (Apricot)
 - Sweet
 - Green
 - Floral
 - Chemical/Solvent

- Overall Flavor Intensity

Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the different concentrations.

This protocol outlines the evaluation of **heptyl acetate**'s odor profile for fragrance applications.

Panelists: A panel of 8-10 trained perfumers or fragrance evaluators.

Sample Preparation: Prepare a 10% solution of **heptyl acetate** in perfumer's alcohol.

Evaluation Procedure:

- Dip a standard smelling strip into the **heptyl acetate** solution, ensuring about 1 cm of the strip is submerged.
- Allow the solvent to evaporate for approximately 10 seconds.
- Panelists will evaluate the odor of the strip at three time points:
 - Top note (initial impression): Immediately after solvent evaporation.
 - Mid note (heart): After 15 minutes.
 - Base note (dry-down): After 1 hour.
- Panelists will provide descriptive terms for the odor at each time point and rate the odor intensity on a 1-9 scale.

Olfactory Perception Pathway

The perception of fruity esters like **heptyl acetate** begins with the binding of the volatile molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These ORs are G-protein coupled receptors (GPCRs).[5]



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Caption: Simplified Olfactory Signaling Pathway for Fruity Esters.

Upon binding of **heptyl acetate**, the OR undergoes a conformational change, activating an associated G-protein (G α olf).[5] This, in turn, activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] The rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron.[5] This generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a fruity and sweet aroma.[5]

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